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Compound of Interest

Compound Name: 2-Bromobiphenyl

Cat. No.: B048390 Get Quote

Abstract: This technical guide provides a comprehensive overview of the physical and chemical

properties, spectral data, synthesis, and applications of 2-Bromobiphenyl. Aimed at

researchers, scientists, and professionals in drug development, this document consolidates

critical data into structured tables and detailed experimental protocols. A visual workflow for the

synthesis and purification of 2-Bromobiphenyl is also presented to facilitate understanding of

the practical handling of this versatile intermediate.

Introduction
2-Bromobiphenyl is an aromatic organic compound that belongs to the class of halogenated

biphenyls. It consists of a biphenyl scaffold with a bromine atom substituted at the ortho

position of one of the phenyl rings. This substitution pattern imparts unique reactivity to the

molecule, making it a valuable intermediate in organic synthesis. The biphenyl moiety is a

recognized "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of

bioactive compounds and approved drugs.[1] Consequently, 2-Bromobiphenyl serves as a

key building block in the synthesis of complex organic molecules, including pharmaceuticals,

agrochemicals, and advanced materials.[2][3] Its utility in palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura coupling, has been instrumental in the construction of

intricate biaryl structures.[3]
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2-Bromobiphenyl is a clear, colorless to pale yellow liquid at room temperature.[4] It is

characterized by its low solubility in water but good solubility in common organic solvents like

ethanol, ether, and chloroform.[5][6] It is stable under normal conditions but is sensitive to light

and incompatible with strong oxidizing agents.[5][6]

Table 1: Physical Properties of 2-Bromobiphenyl
Property Value Reference

CAS Number 2052-07-5 [7]

Molecular Formula C₁₂H₉Br [7]

Molecular Weight 233.10 g/mol [7]

Melting Point 1.5-2 °C [5]

Boiling Point 297-298 °C at 760 mmHg [5]

Density 1.352 g/mL at 25 °C [5]

Refractive Index (n²⁰/D) 1.628 [5]

Flash Point 113 °C (closed cup) [8]

Water Solubility Insoluble [7]

Table 2: Chemical Identifiers of 2-Bromobiphenyl
Identifier Value Reference

IUPAC Name 1-bromo-2-phenylbenzene [7]

InChI

InChI=1S/C12H9Br/c13-12-9-

5-4-8-11(12)10-6-2-1-3-7-

10/h1-9H

[7]

InChIKey
KTADSLDAUJLZGL-

UHFFFAOYSA-N
[7]

SMILES
C1=CC=C(C=C1)C2=CC=CC=

C2Br
[7]
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Spectral Data
The structural elucidation of 2-Bromobiphenyl is supported by various spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy
The NMR spectra of 2-Bromobiphenyl provide detailed information about its molecular

structure.

Table 3: ¹H NMR Spectral Data of 2-Bromobiphenyl (in
CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Reference

7.65-7.69 m 1H Aromatic H [3]

7.31-7.46 m 7H Aromatic H [3]

7.20 ddd 1H Aromatic H [3]

Table 4: ¹³C NMR Spectral Data of 2-Bromobiphenyl (in
CDCl₃)
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Chemical Shift (δ, ppm) Assignment Reference

142.7 Aromatic C [3]

141.3 Aromatic C [3]

133.2 Aromatic C [3]

131.4 Aromatic C [3]

129.5 Aromatic C [3]

128.8 Aromatic C [3]

128.1 Aromatic C [3]

127.7 Aromatic C [3]

127.5 Aromatic C [3]

22.8

(Not typically observed in this

region for this compound, may

be an impurity or solvent)

[3]

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromobiphenyl exhibits characteristic absorption bands corresponding

to its functional groups.

Table 5: Key IR Absorption Bands of 2-Bromobiphenyl
Wavenumber (cm⁻¹) Intensity Assignment

3050-3100 Medium Aromatic C-H stretch

1580-1600 Medium-Strong Aromatic C=C stretch

1450-1500 Medium-Strong Aromatic C=C stretch

1000-1100 Strong C-Br stretch

690-770 Strong
Aromatic C-H out-of-plane

bend
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-Bromobiphenyl shows a characteristic

molecular ion peak and fragmentation pattern. The presence of bromine is indicated by the

isotopic pattern of the molecular ion (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).

Table 6: Mass Spectrometry Data for 2-Bromobiphenyl
m/z Relative Intensity Assignment Reference

234 ~97% [M+2]⁺ [9]

232 100% [M]⁺ [9]

153 ~50% [M-Br]⁺ [9]

152 ~85% [M-HBr]⁺ [9]

76 ~40% [C₆H₄]⁺ [9]

Experimental Protocols
Synthesis of 2-Bromobiphenyl via Suzuki-Miyaura
Coupling
This protocol describes a common method for the synthesis of 2-Bromobiphenyl using a

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][10]

Materials:

1,2-Dibromobenzene

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene
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Ethyl acetate

Magnesium sulfate (MgSO₄)

Deionized water

Round-bottom flask

Condenser

Magnetic stirrer with hotplate

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask, add 1,2-dibromobenzene (1.0 eq), phenylboronic acid (1.2 eq), and

potassium carbonate (2.0 eq).

Add toluene to the flask to create a stirrable suspension.

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08

eq).

Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an

inert atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-

24 hours.[10]

Upon completion, cool the reaction mixture to room temperature.

Add deionized water to the reaction mixture and transfer it to a separatory funnel.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Flash Column Chromatography
The crude 2-Bromobiphenyl can be purified by flash column chromatography on silica gel.[2]

[11]

Materials:

Crude 2-Bromobiphenyl

Silica gel (230-400 mesh)

Hexane

Ethyl acetate

Chromatography column

Compressed air or nitrogen source

Collection tubes

Procedure:

Prepare a slurry of silica gel in hexane and pack the chromatography column.

Dissolve the crude 2-Bromobiphenyl in a minimal amount of a suitable solvent (e.g.,

dichloromethane or the eluent).

Load the sample onto the top of the silica gel column.

Elute the column with a hexane/ethyl acetate solvent system, starting with pure hexane and

gradually increasing the polarity if necessary. A typical starting eluent is 100% hexane.
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Apply gentle pressure to the top of the column to achieve a flow rate of approximately 2

inches per minute.[11]

Collect fractions and monitor them by TLC to identify the fractions containing the pure

product.

Combine the pure fractions and remove the solvent under reduced pressure to yield purified

2-Bromobiphenyl.

Mandatory Visualization

Synthesis via Suzuki-Miyaura Coupling

Purification

Reactants:
1,2-Dibromobenzene
Phenylboronic acid

K₂CO₃

Reaction at 80-90°C
under Inert Atmosphere

Catalyst System:
Pd(OAc)₂

PPh₃

Solvent:
Toluene

Aqueous Workup
& Extraction Crude 2-Bromobiphenyl Flash Column Chromatography

(Silica Gel, Hexane/EtOAc) Pure 2-Bromobiphenyl

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 2-Bromobiphenyl.

Applications in Drug Development
The biphenyl scaffold is a key structural motif in many pharmaceuticals due to its ability to

promote favorable interactions with biological targets and improve pharmacokinetic properties.
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[1] 2-Bromobiphenyl, as a versatile intermediate, plays a crucial role in the synthesis of

various drug candidates and approved medicines.

One notable application is in the development of angiotensin II receptor antagonists, a class of

drugs used to treat hypertension. The synthesis of some sartans involves the use of biphenyl

intermediates that can be prepared from precursors like 2-Bromobiphenyl.

Furthermore, the biphenylmethylpiperazine scaffold, which can be synthesized using 2-
Bromobiphenyl derivatives, has been explored for the development of novel ligands for

serotonin receptors, which are targets for treating depression and neuropathic pain.[4] The

biphenyl moiety also serves as an anchor in the design of small molecule inhibitors of the PD-

1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[8]

Safety and Handling
2-Bromobiphenyl is considered a hazardous chemical. It can cause skin and serious eye

irritation, and may cause respiratory irritation.[12] It is also very toxic to aquatic life with long-

lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn when handling this compound. Work should be

conducted in a well-ventilated fume hood. In case of a spill, all ignition sources should be

removed, and the spill should be absorbed with an inert material.[13]

Conclusion
2-Bromobiphenyl is a fundamentally important chemical intermediate with well-defined

physical, chemical, and spectral properties. Its utility in organic synthesis, particularly in the

construction of complex biaryl systems, makes it an invaluable tool for researchers in both

academia and industry. The detailed protocols for its synthesis and purification provided in this

guide, along with an understanding of its applications in drug development, will aid scientists in

leveraging the full potential of this versatile molecule in their research endeavors. As the

demand for novel therapeutics and advanced materials continues to grow, the importance of

key building blocks like 2-Bromobiphenyl is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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